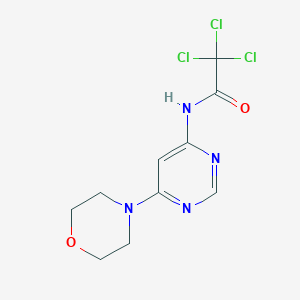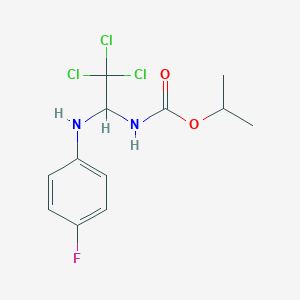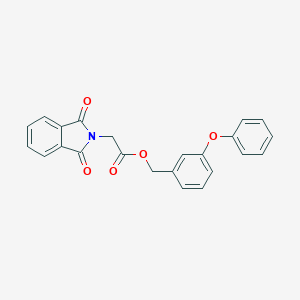![molecular formula C15H10ClNO5S2 B241426 2-(4-chloro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid](/img/structure/B241426.png)
2-(4-chloro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-thiopyrano-thiazole core, followed by the introduction of the chloro and acetic acid functional groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could result in derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, (10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. Its structure makes it a valuable tool for investigating enzyme mechanisms, protein-ligand interactions, and other biochemical processes.
Medicine
In medicine, (10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid has potential applications as a pharmaceutical intermediate. Its derivatives could be explored for their therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties. Its stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of (10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)propionic acid: Similar structure with a propionic acid group instead of acetic acid.
(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)butyric acid: Similar structure with a butyric acid group instead of acetic acid.
Uniqueness
The uniqueness of (10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C15H10ClNO5S2 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-(4-chloro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid |
InChI |
InChI=1S/C15H10ClNO5S2/c16-6-1-2-8-7(3-6)10-11-12(17-14(21)24-11)23-5-15(10,4-9(18)19)13(20)22-8/h1-3,10H,4-5H2,(H,17,21)(H,18,19) |
InChI Key |
CMSUIVMSFVOWNX-UHFFFAOYSA-N |
SMILES |
C1C2(C(C3=C(C=CC(=C3)Cl)OC2=O)C4=C(S1)NC(=O)S4)CC(=O)O |
Canonical SMILES |
C1C2(C(C3=C(C=CC(=C3)Cl)OC2=O)C4=C(S1)NC(=O)S4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


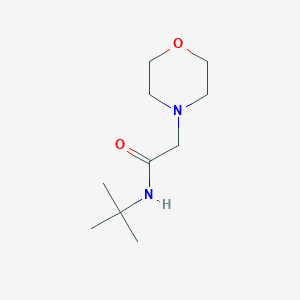
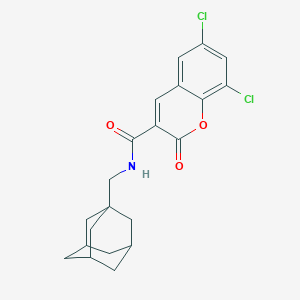
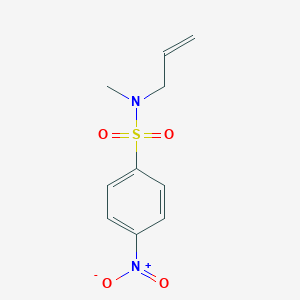
![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
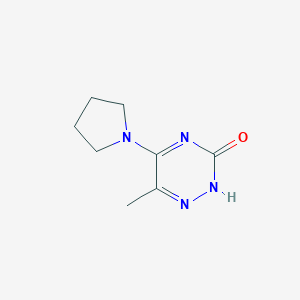
![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)
![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
